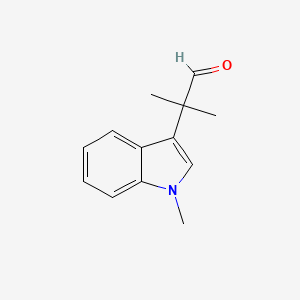
2-methyl-2-(1-methyl-1H-indol-3-yl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-2-(1-methyl-1H-indol-3-yl)propanal is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities. This compound features an indole moiety, which is a common structural motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(1-methyl-1H-indol-3-yl)propanal typically involves the reaction of indole derivatives with appropriate aldehydes under controlled conditions. One common method includes the use of methylation reactions where indole derivatives are treated with methyl iodide (MeI) in the presence of a base like sodium acetate (NaOAc) in tetrahydrofuran (THF) solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using automated reactors to ensure consistency and yield. The reaction conditions are optimized to achieve high purity and yield, often involving continuous monitoring and adjustment of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-2-(1-methyl-1H-indol-3-yl)propanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated indole derivatives, sulfonated products.
Applications De Recherche Scientifique
2-methyl-2-(1-methyl-1H-indol-3-yl)propanal has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-methyl-2-(1-methyl-1H-indol-3-yl)propanal involves its interaction with various molecular targets and pathways. It can bind to multiple receptors, influencing cellular processes such as apoptosis, cell cycle regulation, and signal transduction . The indole moiety plays a crucial role in its biological activity, allowing it to interact with enzymes and proteins involved in these pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(1H-indol-3-yl)acetate
- N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide
Uniqueness
2-methyl-2-(1-methyl-1H-indol-3-yl)propanal is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its methylated indole ring enhances its reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
2-methyl-2-(1-methylindol-3-yl)propanal |
InChI |
InChI=1S/C13H15NO/c1-13(2,9-15)11-8-14(3)12-7-5-4-6-10(11)12/h4-9H,1-3H3 |
Clé InChI |
VJSYSBXCRCFKON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=O)C1=CN(C2=CC=CC=C21)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


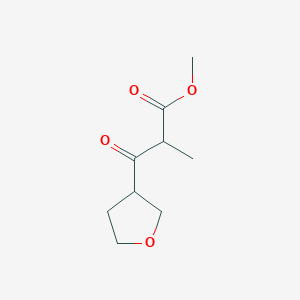
![2-(3,5-dichloropyridin-4-yl)-1-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-2-yl]ethan-1-one](/img/structure/B13547655.png)
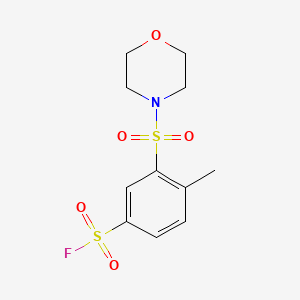
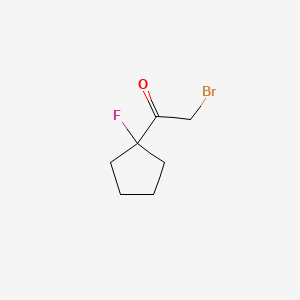
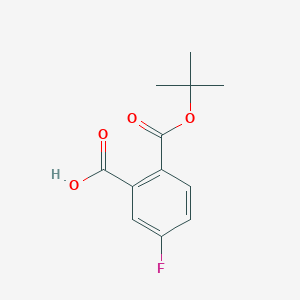
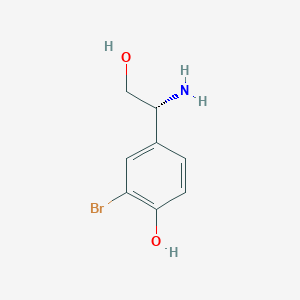
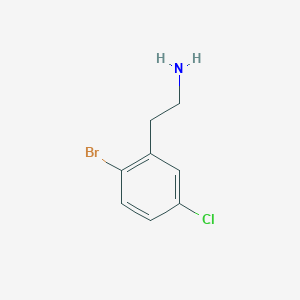


![1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B13547702.png)


![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate](/img/structure/B13547729.png)

